
Glucosyl-glucosyl-glucosyl-asparagine
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Description
Glucosyl-glucosyl-glucosyl-asparagine, also known as this compound, is a useful research compound. Its molecular formula is C22H38N2O18 and its molecular weight is 618.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Characterization
Research has shown that glucosylated amino acids like glucosyl-glucosyl-glucosyl-asparagine can be integral to understanding protein glycosylation pathways. Studies have demonstrated the importance of N-linked glycans in protein folding and functionality across different organisms, including bacteria and eukaryotes .
Key Findings:
- N-linked glycans are critical for protein stability and immune responses.
- Advances in mass spectrometry have allowed detailed characterization of glycan structures, enhancing our understanding of their biological roles .
Medical Applications
The compound has potential therapeutic applications due to its role in modulating immune responses and influencing cell signaling pathways. Glycosylation patterns can affect drug efficacy and metabolism, making this compound a candidate for drug design and development.
Case Study:
A study highlighted that specific glycosylation patterns can enhance the therapeutic efficacy of monoclonal antibodies by improving their pharmacokinetics and reducing immunogenicity .
Food Science and Nutrition
In food science, this compound can serve as a functional ingredient due to its prebiotic properties. Oligosaccharides derived from glucansucrases have been shown to promote beneficial gut microbiota, thereby improving gut health.
Applications:
- Used as a prebiotic in dietary supplements.
- Acts as a texturizer or emulsifier in food products.
Research Insights:
Studies indicate that oligosaccharides can enhance mineral absorption and support digestive health by fostering beneficial bacterial growth .
Table 1: Comparison of Glycosylation Effects on Protein Functionality
Glycosylation Type | Effect on Protein Stability | Impact on Immune Response | Example Applications |
---|---|---|---|
N-linked | Enhances stability | Modulates immune activity | Therapeutic antibodies |
O-linked | Variable effects | Limited immune modulation | Glycoproteins |
Table 2: Potential Applications of this compound
Application Area | Description | Key Benefits |
---|---|---|
Biochemistry | Studying glycosylation pathways | Insights into protein functionality |
Medicine | Drug design involving glycosylated compounds | Improved drug efficacy and reduced side effects |
Food Science | Prebiotic use in functional foods | Supports gut health and enhances nutrient absorption |
Properties
CAS No. |
77437-53-7 |
---|---|
Molecular Formula |
C22H38N2O18 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
2-amino-4-oxo-4-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H38N2O18/c23-5(20(36)37)1-9(26)24-19-16(33)13(30)11(28)7(40-19)3-38-22-18(35)15(32)12(29)8(42-22)4-39-21-17(34)14(31)10(27)6(2-25)41-21/h5-8,10-19,21-22,25,27-35H,1-4,23H2,(H,24,26)(H,36,37) |
InChI Key |
XAEJMJVSTDBWLA-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)NC(=O)CC(C(=O)O)N)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)NC(=O)CC(C(=O)O)N)O)O)O)O)O)O)O)O)O)O |
Synonyms |
alpha-Glc-(1-6)-beta-Glc-(1-6)-alpha-Glc-(1-Asn) glucosyl-glucosyl-glucosyl-asparagine glycotriosyl asperagine TriGlc-Asn triglucosyl-asparagineL-Asparagine, N2-(O-alpha-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranosyl-(1->6)-alpha-D-glucopyranosyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.